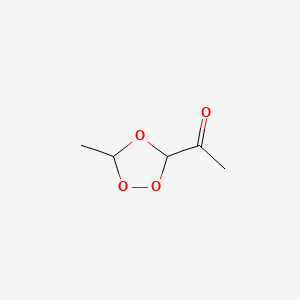
1-(5-Methyl-1,2,4-trioxolan-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1,2,4-trioxolan-3-yl)ethanone typically involves the reaction of a suitable precursor with an oxidizing agent. One common method involves the reaction of a ketone with hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
化学反応の分析
Types of Reactions
1-(5-Methyl-1,2,4-trioxolan-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .
科学的研究の応用
作用機序
The mechanism of action of 1-(5-Methyl-1,2,4-trioxolan-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form reactive intermediates that can interact with cellular components, leading to various biological effects. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or interfere with essential enzymatic processes .
類似化合物との比較
Similar Compounds
1-(5-Methyl-1-phenyl-1,2,3-triazol-4-yl)ethanone: This compound shares a similar trioxolane structure but with different substituents, leading to distinct chemical and biological properties.
1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another compound with a similar core structure but different functional groups, resulting in unique applications and reactivity.
Uniqueness
1-(5-Methyl-1,2,4-trioxolan-3-yl)ethanone is unique due to its specific substitution pattern and the presence of the trioxolane ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
131250-91-4 |
|---|---|
分子式 |
C5H8O4 |
分子量 |
132.115 |
IUPAC名 |
1-(5-methyl-1,2,4-trioxolan-3-yl)ethanone |
InChI |
InChI=1S/C5H8O4/c1-3(6)5-7-4(2)8-9-5/h4-5H,1-2H3 |
InChIキー |
BXFWVYBUJTULHJ-UHFFFAOYSA-N |
SMILES |
CC1OC(OO1)C(=O)C |
同義語 |
Ethanone, 1-(5-methyl-1,2,4-trioxolan-3-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





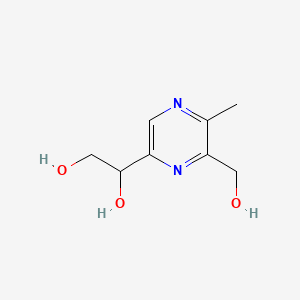
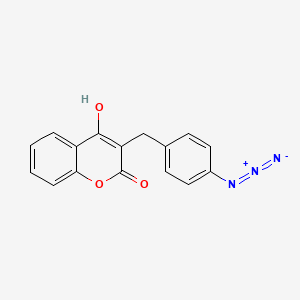
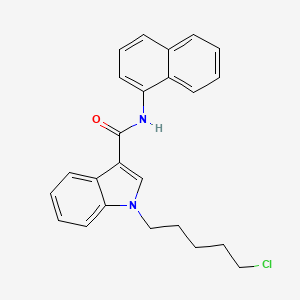
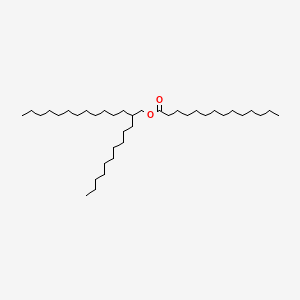
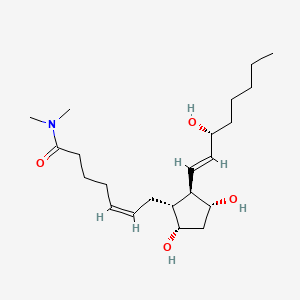
![2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B593132.png)
![S-[4-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B593135.png)
